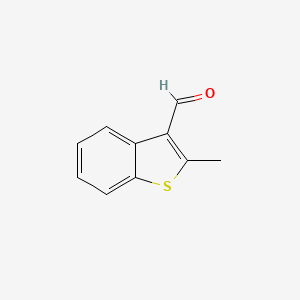

2-Methyl-1-benzothiophene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAUIGNXYBQHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396264 | |

| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30446-99-2 | |

| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring and a sulfur-containing thiophene ring, impart favorable characteristics to molecules that incorporate this scaffold. 2-Methyl-1-benzothiophene-3-carbaldehyde is a key derivative, serving as a versatile building block for the synthesis of a wide array of more complex and functionalized molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers in drug discovery and materials science.

Core Molecular Properties

This compound is a pale yellow crystalline powder with a molecular formula of C₁₀H₈OS and a molecular weight of 176.24 g/mol .[1][2] Its structure features a benzothiophene core with a methyl group at the 2-position and a carbaldehyde (formyl) group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈OS | [1][2] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| Appearance | Pale yellow crystalline powder | [2] |

| Melting Point | 85-98 °C (depending on purity) | [2] |

| CAS Number | 30446-99-2 | [1][3] |

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyleniminium salt, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[4][5]

Step 1: Formation of the Vilsmeier Reagent

The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Caption: Formation of the Vilsmeier Reagent.

Step 2: Electrophilic Aromatic Substitution

The electron-rich 2-methyl-1-benzothiophene attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

Step 3: Hydrolysis

The iminium salt is then hydrolyzed during the workup to yield the final product, this compound.

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Experimental Protocol (Adapted from similar procedures): [6][7]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Addition of Substrate: Dissolve 2-methyl-1-benzothiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent mixture.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Hydrolysis and Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic. This will hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aldehydic Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.

-

Methyl Protons: A singlet in the upfield region, typically around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the highly downfield region, typically around δ 180-190 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Methyl Carbon: A signal in the upfield region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.

-

C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the benzothiophene ring system.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a valuable intermediate for a variety of chemical transformations.

Reactions at the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methyl-1-benzothiophene-3-carboxylic acid, using standard oxidizing agents.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols (via reduction with agents like NaBH₄), cyanohydrins, and other addition products.

-

Condensation Reactions: It undergoes condensation reactions with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.[9][10][11]

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.[12][13][14][15][16]

Caption: Key Reactions of the Aldehyde Group.

Applications in Drug Discovery and Materials Science

The benzothiophene scaffold is a key component in numerous biologically active compounds and functional organic materials. This compound serves as a crucial starting material for the synthesis of these valuable molecules.

Drug Discovery

The benzothiophene nucleus is present in several approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , used for the treatment of osteoporosis and the prevention of breast cancer.[17][18][19][20] The synthesis of raloxifene and its analogues often involves the elaboration of a benzothiophene core, highlighting the importance of intermediates like this compound in constructing such complex therapeutic agents.

Furthermore, derivatives of benzothiophene have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial activity: Benzothiophene derivatives have been synthesized and shown to be effective against various bacterial and fungal strains.[1][21][22] The aldehyde functionality can be readily converted into other functional groups, such as hydrazones, which have shown potent antimicrobial properties.[23]

-

Anticancer activity: The benzothiophene scaffold is being actively investigated for the development of new anticancer agents.[23]

-

Benzothieno[3,2-b]pyridines: Condensation of 2-amino-3-formylbenzothiophenes with ketones leads to the formation of benzothieno[3,2-b]pyridines, a class of compounds that has shown promising antibacterial and cytotoxic activities.[23]

Materials Science

In the field of materials science, benzothiophene-containing molecules are of great interest for their application in organic electronics. The extended π-conjugated system of the benzothiophene core facilitates charge transport, making these materials suitable for use in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Organic Field-Effect Transistors (OFETs)

The ability to functionalize the benzothiophene scaffold, for which this compound is a key precursor, allows for the fine-tuning of the electronic and photophysical properties of these materials to optimize device performance.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a fundamentally important building block in organic synthesis, with significant implications for both drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a gateway to a vast chemical space of functionalized benzothiophene derivatives. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage the potential of the benzothiophene scaffold in the development of new therapeutics and advanced materials.

References

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Retrieved January 11, 2026, from [Link]

-

Pailla, U., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer’s Disease. (n.d.). DiVA portal. Retrieved January 11, 2026, from [Link]

-

Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879-884. Retrieved January 11, 2026, from [Link]

-

Chapter 5: Synthesis of Raloxifene. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]

-

Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis and antimicrobial activities of benzothiophene derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

A Solvent Free Wittig Reaction. (2017). University of Missouri-St. Louis. Retrieved January 11, 2026, from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 11, 2026, from [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33. Retrieved January 11, 2026, from [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved January 11, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Retrieved January 11, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 11, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 11, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Buy this compound | 30446-99-2 [smolecule.com]

- 3. This compound | C10H8OS | CID 3775467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. growingscience.com [growingscience.com]

- 8. mdpi.com [mdpi.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tsijournals.com [tsijournals.com]

- 19. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Thiophene Chemistry: A Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2) is a pivotal heterocyclic building block, holding significant sway in the realms of medicinal chemistry, materials science, and fine chemical synthesis. Its unique molecular architecture, featuring a reactive aldehyde moiety appended to the electron-rich benzothiophene scaffold, renders it a versatile precursor for the construction of complex molecular entities with profound biological and photophysical properties. This guide provides an exhaustive technical overview of this compound, from its synthesis and characterization to its reactivity and applications, with the aim of empowering researchers to harness its full synthetic potential.

Core Compound Profile

This compound presents as a pale yellow crystalline powder, a stable and reliable starting material for a multitude of chemical transformations.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 30446-99-2 | [1][2] |

| Molecular Formula | C₁₀H₈OS | [1][2] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| Melting Point | 96 - 98 °C | [1] |

| Appearance | Pale yellow crystalline powder | [1] |

| Purity | ≥ 98% (typically by HPLC) | [3] |

| Storage Conditions | 0-8 °C, under an inert atmosphere (e.g., nitrogen) | [1][3] |

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach

The most direct and industrially scalable route to this compound is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction is a cornerstone of aromatic chemistry, prized for its efficacy in introducing a formyl group onto electron-rich rings.[4]

The "Why": Causality in Reagent Selection and Conditions

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is not arbitrary. DMF serves as the source of the formyl group, while POCl₃ acts as a powerful activating agent. Their reaction in situ generates the electrophilic Vilsmeier reagent, a chloroiminium ion, which is the key reactive species. The electron-donating nature of the sulfur atom and the methyl group in the 2-methyl-1-benzothiophene ring activates the 3-position for electrophilic attack, leading to highly regioselective formylation. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then gently warmed to drive the substitution to completion.

Visualizing the Pathway: Vilsmeier-Haack Reaction

Caption: The Vilsmeier-Haack formylation pathway.

Self-Validating Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the formylation of electron-rich thiophene derivatives.

Materials:

-

2-Methyl-1-benzothiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

-

Electrophilic Substitution: To the freshly prepared Vilsmeier reagent, add a solution of 2-methyl-1-benzothiophene (1.0 eq.) in anhydrous DCM dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Spectroscopic and Analytical Characterization

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~10.1 (s, 1H, -CHO), 7.8-8.0 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 2.8 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~185 (C=O), 140-145 (quaternary C), 122-135 (aromatic C), ~15 (CH₃) |

| IR | ν (cm⁻¹): ~1670 (C=O stretch, strong), ~2830 (C-H stretch of aldehyde), 1400-1600 (aromatic C=C stretch) |

| MS | m/z: 176 [M]⁺, 175 [M-H]⁺, 147 [M-CHO]⁺ |

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a plethora of organic transformations, enabling the synthesis of a diverse array of derivatives.

Knoevenagel Condensation: Forging New C=C Bonds

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[6] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are prevalent in many biologically active molecules.

Visualizing the Pathway: Knoevenagel Condensation

Caption: The Knoevenagel condensation pathway.

Self-Validating Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product can be further purified by recrystallization if necessary.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is an indispensable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] This reaction is highly reliable and offers good control over the stereochemistry of the resulting double bond.

Visualizing the Pathway: Wittig Reaction

Caption: The Wittig reaction pathway.

Self-Validating Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous toluene.

-

Reaction: Heat the reaction mixture to reflux. The formation of triphenylphosphine oxide as a white precipitate is often observed as the reaction progresses. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide can often be removed by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Applications in Drug Discovery and Materials Science

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[9] Derivatives of this compound are actively being investigated for a wide range of therapeutic applications, including as:

-

Anticancer agents

-

Anti-inflammatory agents

-

Antimicrobial agents

-

Central nervous system modulators

In materials science, the extended π-system of benzothiophene derivatives makes them attractive candidates for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The aldehyde functionality provides a convenient point for further molecular elaboration to tune the electronic and photophysical properties of these materials.

Conclusion

This compound is a compound of significant synthetic value. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, makes it an indispensable tool for chemists in both academic and industrial settings. The insights and protocols provided in this guide are intended to facilitate its effective utilization in the pursuit of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.

-

PubChem. This compound. Available at: [Link]

-

Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

-

PrepChem. Preparation of benzo[b]thiophene-3-carboxaldehyde. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile a. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Synthesis, characterization of novel benzothiophene. Available at: [Link]

-

Solvent Free Wittig Reactions. Available at: [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available at: [Link]

-

Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. Available at: [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

-

PubChem. 1-Benzothiophene-3-carbaldehyde. Available at: [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available at: [Link]

-

ResearchGate. (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Available at: [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]

Sources

- 1. Buy this compound | 30446-99-2 [smolecule.com]

- 2. This compound | C10H8OS | CID 3775467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. community.wvu.edu [community.wvu.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. malayajournal.org [malayajournal.org]

2-Methyl-1-benzothiophene-3-carbaldehyde chemical formula and weight

An In-Depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Properties, Synthesis, and Applications

Introduction and Core Properties

This compound is a heterocyclic aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a benzothiophene core functionalized with both a methyl and a reactive carbaldehyde group, renders it a valuable and versatile synthetic intermediate. The benzothiophene scaffold is a recognized "privileged structure" in drug discovery, appearing in a range of therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications for researchers and drug development professionals.

The foundational chemical identifiers for this compound are a molecular formula of C₁₀H₈OS and a molecular weight of approximately 176.24 g/mol .[2][3]

Physicochemical and Spectroscopic Profile

For any laboratory application, a thorough understanding of a compound's physical properties is paramount. This compound is typically a pale yellow crystalline powder.[2][4] Key identifying information and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 30446-99-2 | [2][3] |

| Molecular Formula | C₁₀H₈OS | [2][3] |

| Molecular Weight | 176.24 g/mol | [2][3] |

| Appearance | Pale yellow crystalline powder | [2][4] |

| Melting Point | 85-98 °C | [2][4] |

| Storage Conditions | 0-8 °C | [2][4] |

From a spectroscopic standpoint, the structure presents several key signals that are crucial for its identification and characterization:

-

¹H NMR: A characteristic singlet for the aldehyde proton (CHO) is expected to appear far downfield, typically in the δ 9-10 ppm region. The methyl group (CH₃) protons would present as a singlet around δ 2.5-2.8 ppm. Aromatic protons on the benzene ring would appear as a complex multiplet between δ 7.0-8.0 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is highly deshielded and would appear around δ 180-190 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group would be prominent in the region of 1670-1700 cm⁻¹.

Synthesis Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl (carbaldehyde) group onto an electron-rich aromatic ring is most effectively achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent choice for this transformation, offering high yields and regioselectivity. The causality for this choice lies in the in-situ generation of a mild, yet effective, electrophile—the Vilsmeier reagent (chloroiminium ion)—which readily reacts with activated aromatic systems like 2-methyl-1-benzothiophene.

The reaction proceeds by the electrophilic attack of the Vilsmeier reagent at the electron-rich 3-position of the benzothiophene ring, followed by hydrolysis to yield the final aldehyde product.

Experimental Workflow: Synthesis of this compound

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid complex.

-

Substrate Addition: Dissolve 2-methyl-1-benzothiophene (1 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent slurry.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. Then, add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and induce hydrolysis of the intermediate iminium salt. Stir until the hydrolysis is complete.

-

Isolation and Purification: The product will often precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pale yellow crystalline product.

Key Chemical Reactions and Synthetic Utility

The true value of this compound lies in its dual reactivity, enabling the synthesis of a diverse library of more complex molecules. The aldehyde group serves as a versatile handle for numerous transformations.

Caption: Key reactions of the carbaldehyde group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-methyl-1-benzothiophene-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is a key precursor for amides and esters.[2]

-

Condensation Reactions: This is arguably the most powerful transformation. The aldehyde undergoes condensation with primary amines to form imines (Schiff bases).[2] This reaction is fundamental in constructing larger, more complex scaffolds. For instance, reaction with hydrazine derivatives can yield hydrazones, a class of compounds that has shown promising cytotoxic activity against cancer cell lines.[1]

-

Reductive Amination: A two-step or one-pot reaction involving initial imine formation followed by reduction (e.g., with sodium borohydride) yields secondary amines, a common functional group in pharmaceuticals.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of secondary alcohols.

Applications in Drug Discovery and Materials Science

The benzothiophene nucleus is a cornerstone in medicinal chemistry. Its presence in FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the antipsychotic Brexpiprazole underscores its biological relevance.[1]

-

Pharmaceutical Research: this compound serves as a critical starting material for synthesizing libraries of novel compounds for biological screening.[4] Research has demonstrated that derivatives, particularly fused heterocyclic systems like benzothieno[3,2-b]pyridines synthesized from related amino-aldehydes, possess potent antibacterial and cytotoxic properties.[1] The ability to easily modify the aldehyde group allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug development.

-

Materials Science: The π-conjugated system of the benzothiophene ring makes it an attractive building block for organic electronics.[1][4] Derivatives can be explored for applications in the development of conductive polymers, organic field-effect transistors (OFETs), and fluorescent probes.[4]

Conclusion

This compound is more than a simple chemical compound; it is a strategic molecular tool. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity make it an indispensable intermediate for researchers. For professionals in drug development, it provides a validated scaffold to build novel therapeutic agents, while for materials scientists, it offers a platform for creating new functional materials. A thorough understanding of its chemistry is key to unlocking its full potential in these innovative fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, A., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 30446-99-2 [smolecule.com]

- 3. This compound | C10H8OS | CID 3775467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

2-Methyl-1-benzothiophene-3-carbaldehyde physical and chemical properties

An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. This document details the compound's core physical and chemical properties, provides an expert-driven perspective on its synthesis and reactivity, and explores its applications for researchers, scientists, and drug development professionals. The inherent reactivity of the benzothiophene scaffold, combined with the synthetic versatility of the aldehyde functional group, establishes this molecule as a valuable building block for the creation of complex chemical entities with potential therapeutic and material science applications.[1]

Molecular Identity and Structure

This compound is an organic compound built upon a benzothiophene core. This core consists of a benzene ring fused to a thiophene ring.[2] The molecule is specifically substituted with a methyl group at position 2 and a carbaldehyde (formyl) group at position 3 of the heterocyclic ring.

-

IUPAC Name : this compound[3]

-

Synonyms : 2-methylbenzo[b]thiophene-3-carbaldehyde, 2-Methylbenzo[b]thiophene-3-carboxaldehyde[3]

-

CAS Number : 30446-99-2[3]

-

Molecular Formula : C₁₀H₈OS[3]

-

Molecular Structure :

Physicochemical Properties

The compound presents as a pale yellow crystalline powder under standard conditions.[4] Its key physical and computed properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 176.24 g/mol | [3][4] |

| Appearance | Pale yellow crystalline powder | [4] |

| Melting Point | 85 - 98 °C (range depends on purity) | [4] |

| Polar Surface Area | 45.3 Ų | [3] |

| XLogP3 | 2.8 | [3] |

| Solubility | Slightly soluble in common organic solvents. | [2] |

| Storage Conditions | 0-8 °C, protect from light. | [4] |

Synthesis and Mechanistic Insight

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction , starting from 2-methyl-1-benzothiophene.[2][5] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]

Causality of Regioselectivity : The choice of this reaction is dictated by the electronic properties of the 2-methyl-1-benzothiophene substrate. The thiophene ring is inherently more electron-rich than the fused benzene ring. The electron-donating methyl group at the C2 position further activates the heterocyclic ring towards electrophilic aromatic substitution, specifically directing the incoming electrophile to the adjacent C3 position.[5] This makes the Vilsmeier-Haack reaction exceptionally regioselective for producing the desired 3-carbaldehyde isomer.

Diagram: Vilsmeier-Haack Reaction Mechanism

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C10H8OS | CID 3775467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 30446-99-2 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

2-Methyl-1-benzothiophene-3-carbaldehyde spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-benzothiophene-3-carbaldehyde

This guide provides a comprehensive analysis of the spectroscopic profile of this compound (C₁₀H₈OS), a significant heterocyclic compound in synthetic chemistry.[1] As a versatile building block, its applications span the development of pharmaceuticals, agrochemicals, and materials science.[1] Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic signature essential for researchers and developers.

This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The insights presented are synthesized from foundational spectroscopic principles and comparative data from closely related benzothiophene analogs.[2][3][4][5] We will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, providing a field-proven perspective on the complete characterization workflow.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is crucial to understand the molecule's fundamental characteristics.

-

IUPAC Name: this compound[6]

-

Molecular Formula: C₁₀H₈OS[6]

-

Appearance: Typically a pale yellow crystalline powder.[7]

-

CAS Number: 30446-99-2[6]

The structure consists of a bicyclic benzothiophene core, which is a fusion of a benzene ring and a thiophene ring. A methyl group is substituted at the 2-position and a carbaldehyde (formyl) group is at the 3-position. This specific arrangement of functional groups dictates the molecule's unique spectroscopic fingerprint.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Acquisition:

-

Utilize a GC-MS system equipped with an electron ionization (EI) source.

-

GC Conditions: Use a capillary column (e.g., 30 m x 0.25 mm) suitable for aromatic compounds. A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. [8]Helium is used as the carrier gas. [8] * MS Conditions: Set the ion source temperature to ~230°C and the ionization energy to 70 eV. Scan over a mass range of m/z 40-500. [8]

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that retention time.

-

Identify the molecular ion peak (M⁺·) and analyze the major fragment ions, comparing them to the predicted fragmentation pattern.

-

Workflow Visualization & Summary

The comprehensive characterization of this compound is a systematic process where each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

References

- Synthesis and screening of new benzothiophene derivatives. (2024). Vertex AI Search.

-

Annweiler, E., Michaelis, W., & Meckenstock, R. U. (2001). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture. ResearchGate. Retrieved from [Link]

-

Barattucci, A., Bonaccorsi, P., De Nino, A., Maiuolo, L., Procopio, A., & Russo, B. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Retrieved from [Link]

-

Kozachenko, O., et al. (2024). Modulation of Properties inB[2]enzothieno[3,2-b]b[2]enzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved from [Link]

-

Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). ResearchGate. Retrieved from [Link]

-

Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T.C.M., Siddesh, M.B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, characterization of novel benzothiophene. (2020). Manidipa Milošević. Retrieved from [Link]

-

Barattucci, A., Bonaccorsi, P., De Nino, A., Maiuolo, L., Procopio, A., & Russo, B. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Retrieved from [Link]

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzo[b]thiophene-3-carboxaldehyde. Wiley. Retrieved from [Link]

-

Synthesis, characterization of novel benzothiophene. (2023). MJM. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzothiophene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 3. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. This compound | C10H8OS | CID 3775467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 30446-99-2 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of the Benzothiophene Scaffold

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and advanced functional materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal platform for developing molecules that interact with biological targets or exhibit unique optoelectronic properties. Specifically, this compound (CAS No: 30446-99-2) is a critical synthetic intermediate.[3] The aldehyde functional group at the C3 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and nucleophilic additions, enabling the construction of complex molecular architectures.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block. We will move beyond simple reaction schemes to dissect the mechanistic underpinnings and rationale behind protocol choices, offering field-proven insights for researchers in drug development and materials science.

Part 1: The Vilsmeier-Haack Reaction: A Direct and Regioselective Approach

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction is a cornerstone of heterocyclic chemistry due to its reliability, use of inexpensive reagents, and mild conditions.[5]

Mechanistic Rationale & Causality

The benzothiophene ring system is aromatic and electron-rich, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental evidence shows that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, as the resulting carbocation intermediate (a Wheland intermediate) is more effectively stabilized by the adjacent sulfur atom compared to attack at C2.[6]

The Vilsmeier-Haack reaction leverages this inherent reactivity. The key is the in situ generation of the "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃).[7] This chloroiminium ion is a moderately reactive electrophile, potent enough to attack the electron-rich benzothiophene ring but selective enough to avoid side reactions.

The reaction proceeds via the following logical steps:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic chloroiminium cation.

-

Electrophilic Attack: The π-system of 2-methyl-1-benzothiophene attacks the carbon atom of the Vilsmeier reagent, preferentially at the C3 position.

-

Aromatization: A proton is lost from the C3 position to restore the aromaticity of the benzothiophene ring, forming an iminium salt intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[8]

Caption: Vilsmeier-Haack formylation workflow.

Field-Proven Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a robust, self-validating system for the gram-scale synthesis of the target compound.

Materials:

-

2-Methyl-1-benzothiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium acetate solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool 15 mL of anhydrous DMF to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

-

Substrate Addition: Dissolve 2-methyl-1-benzothiophene (1.0 equivalent) in 20 mL of anhydrous 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C (reflux) and monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto 100 g of crushed ice. Vigorously stir the resulting slurry and then add a saturated solution of sodium acetate until the pH is neutral (~pH 7).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a pale yellow crystalline powder.[3]

Part 2: Synthesis via Functional Group Interconversion

An alternative and equally viable strategy involves the synthesis of a precursor molecule, (2-methyl-1-benzothiophen-3-yl)methanol, followed by its oxidation to the desired aldehyde. This two-step pathway offers flexibility, particularly if the corresponding alcohol is available or if the Vilsmeier-Haack conditions are incompatible with other functional groups on a more complex substrate.

Step A: Synthesis of (2-Methyl-1-benzothiophen-3-yl)methanol

The precursor alcohol can be synthesized via the Grignard reaction of 3-bromo-2-methyl-1-benzothiophene with a formylating agent like ethyl formate, followed by reduction, or more directly by reacting 2-methyl-1-benzothiophene with a lithiating agent and then quenching with formaldehyde.

Step B: Oxidation of the Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For this specific substrate, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid and to avoid reactions with the electron-rich benzothiophene ring.

Causality in Reagent Selection:

-

Pyridinium Chlorochromate (PCC): A classic and reliable choice. PCC is a complex of chromium trioxide with pyridine and HCl. It is known for stopping the oxidation of primary alcohols at the aldehyde stage in anhydrous solvents like dichloromethane.

-

Manganese Dioxide (MnO₂): An excellent chemoselective reagent for oxidizing allylic and benzylic alcohols. The alcohol in this pathway is "benzylic-like" due to its position on the heterocyclic ring, making activated MnO₂ a highly effective choice.

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild conditions, neutral pH, and short reaction times, making it ideal for sensitive substrates.

Caption: Two-step synthesis via alcohol oxidation.

Field-Proven Experimental Protocol: PCC Oxidation

Materials:

-

(2-Methyl-1-benzothiophen-3-yl)methanol[9]

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Celatom® or Florisil®

-

Diethyl ether

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (2-methyl-1-benzothiophen-3-yl)methanol (1.0 equivalent) in anhydrous DCM.

-

Adsorbent Addition: Add a small amount of powdered, oven-dried silica gel to the solution.

-

Oxidant Addition: Add PCC (1.5 equivalents) in one portion to the stirred solution. The mixture will turn into a dark brown slurry.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting alcohol by TLC (typically 1-2 hours).

-

Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Pass the entire mixture through a short plug of Florisil® or Celatom® topped with a layer of anhydrous magnesium sulfate to filter out the chromium salts.

-

Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography as described in the Vilsmeier-Haack protocol to yield the pure aldehyde.

Comparative Analysis of Synthetic Pathways

For researchers and process chemists, selecting the optimal synthetic route depends on factors like scale, cost, available starting materials, and desired purity.

| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: Alcohol Oxidation |

| Starting Material | 2-Methyl-1-benzothiophene | (2-Methyl-1-benzothiophen-3-yl)methanol |

| Number of Steps | 1 | 2 (from 2-methyl-1-benzothiophene) |

| Reagent Cost | Low (DMF, POCl₃) | Moderate to High (PCC, DMP) |

| Key Advantages | Direct, high-yielding, atom-economical | Mild conditions, high chemoselectivity |

| Key Disadvantages | Corrosive reagents, aqueous workup | Requires precursor synthesis, chromium waste (PCC) |

| Scalability | Excellent | Good, but waste disposal can be an issue |

| Typical Yield | 75-90% | 80-95% (for oxidation step) |

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved via the direct, one-step Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This method is robust, scalable, and cost-effective, making it the preferred choice for most applications. The alternative pathway, involving the oxidation of the corresponding C3-methanol, provides a valuable strategic alternative when milder conditions are paramount or when the alcohol precursor is readily available. As the demand for novel benzothiophene-based pharmaceuticals and materials grows, the optimization and development of green, efficient synthetic routes to key intermediates like this compound will remain an area of active and important research.[3]

References

-

One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides . Royal Society of Chemistry. URL: [Link]

-

Benzothiophene . Wikipedia. URL: [Link]

-

Organic Chemistry-Synthesis of Benzothiophene . Slideshare. URL: [Link]

-

Benzothiophene synthesis . Organic Chemistry Portal. URL: [Link]

-

New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives . ResearchGate. URL: [Link]

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Green Synthesis and Catalysis. URL: [Link]

-

A One Step Synthesis of 2-substituted Benzo[b]thiophenes . National Research Development Corporation. URL: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . World Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 . YouTube. URL: [Link]

-

Vilsmeier-Haack Reaction . Organic Chemistry Portal. URL: [Link]

-

Synthesis of benzothiophenes . ResearchGate. URL: [Link]

-

Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease . Diva Portal. URL: [Link]

- Process for the synthesis of benzothiophenes. Google Patents.

-

Benzo[b]thiophene-2-carbaldehyde . MDPI. URL: [Link]

-

Vilsmeier–Haack reaction . Wikipedia. URL: [Link]

-

Synthesis of benzo[b]thiophene-2-carboxaldehyde . PrepChem. URL: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications for the synthesis of some new heterocyclic compounds . Growing Science. URL: [Link]

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Google Patents.

-

Benzo[b]thiophene-2-carbaldehyde . ResearchGate. URL: [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents . National Institutes of Health. URL: [Link]

-

Mastering Heterocyclic Synthesis with 1-Benzothiophene-3-carbaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 30446-99-2 [smolecule.com]

- 4. 1-Benzothiophene-3-carbaldehyde | 5381-20-4 [chemicalbook.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of 2-Methyl-1-benzothiophene-3-carbaldehyde, a versatile heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. We will explore its discovery and historical context, delve into its synthesis through various established methods, and highlight its crucial role as a building block in the creation of complex organic molecules for pharmaceutical and materials science applications.

Introduction to a Versatile Heterocycle

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a methyl group at the 2-position and a formyl (aldehyde) group at the 3-position.[1] Its chemical formula is C₁₀H₈OS, and it has a molecular weight of 176.24 g/mol .[1][2] This compound typically appears as a pale yellow crystalline powder.[2] The unique arrangement of its functional groups makes it a valuable intermediate in organic synthesis, providing multiple reaction sites for further molecular elaboration.[1]

Key Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₈OS |

| Molecular Weight | 176.24 g/mol |

| Appearance | Pale yellow crystalline powder |

| CAS Number | 30446-99-2 |

| Melting Point | 85-98 °C (depending on purity) |

Discovery and Historical Context

While the benzothiophene scaffold has been a subject of interest for over a century, the specific history of this compound is intrinsically linked to the development of formylation reactions for electron-rich aromatic compounds. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, provided a general method for introducing a formyl group onto such rings using a substituted amide and phosphorus oxychloride.[3]

Early research into the chemistry of benzothiophenes explored their reactivity and the directing effects of substituents. The electron-donating nature of the sulfur atom in the thiophene ring, combined with the activating effect of the methyl group at the 2-position, makes the 3-position particularly susceptible to electrophilic substitution. This inherent reactivity paved the way for the synthesis of 3-formyl derivatives like the title compound.

One of the earliest documented methods for the preparation of 2-methylbenzothiophene-3-carboxaldehyde involved the bromination of 2-methylbenzothiophene to yield the 3-bromo intermediate. Subsequent lithium-bromine exchange followed by formylation with N,N-dimethylformamide (DMF) afforded the desired aldehyde. This multi-step approach, while effective, highlighted the need for more direct and efficient synthetic routes.

Synthesis Methodologies: A Comparative Overview

Several synthetic strategies have been employed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.

| Synthesis Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Vilsmeier-Haack Reaction | 2-Methylbenzo[b]thiophene, POCl₃, DMF | 0 °C to room temperature | Well-established, reliable, uses common reagents. | Can be harsh for sensitive substrates, requires aqueous workup. |

| Formylation via Lithiation | 3-Bromo-2-methylbenzo[b]thiophene, n-BuLi, DMF | Low temperatures (e.g., -78 °C) | High regioselectivity. | Requires a pre-functionalized starting material and strictly anhydrous conditions. |

| Rieche Formylation | 2-Methylbenzo[b]thiophene, Dichloromethyl methyl ether, TiCl₄ | 0 °C to room temperature | Effective for electron-rich aromatics. | The Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[4] |

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylbenzo[b]thiophene

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using the Vilsmeier-Haack reaction, a widely adopted and reliable method.

Materials:

-

2-Methylbenzo[b]thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-methylbenzo[b]thiophene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Caption: The reaction mechanism of the Vilsmeier-Haack formylation of 2-methylbenzo[b]thiophene.

Applications in Research and Development

This compound is a valuable building block in several scientific and industrial fields.

-

Pharmaceutical Development: The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. [5]this compound serves as a key precursor for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer agents. [1][5]The aldehyde functional group provides a convenient handle for various chemical transformations, such as condensation reactions with amines to form Schiff bases, which can then be further modified to create diverse libraries of compounds for biological screening.

-

Organic Synthesis: In synthetic organic chemistry, this compound is utilized as a versatile intermediate for the construction of a wide range of heterocyclic systems. [1]Its aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or used in Wittig-type reactions to introduce carbon-carbon double bonds.

-

Material Science: The electronic properties of the benzothiophene ring system make it an attractive component in the design of organic electronic materials. [2]Derivatives of this compound are investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). [2]

Conclusion

This compound is a cornerstone intermediate in the field of heterocyclic chemistry. Its straightforward synthesis, primarily through the robust Vilsmeier-Haack reaction, and the reactivity of its constituent functional groups have established it as a valuable tool for chemists in academia and industry. The continued exploration of its derivatives is expected to yield novel compounds with significant applications in drug discovery and materials science, underscoring the enduring importance of this versatile molecule.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.

-

International Journal of Pharmaceutical Sciences Review and Research. (2021). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. Retrieved from [Link]

- Sreeja S., Vani V., Akshay Kumar A., Gopika B., Devatharun V. R., Fevin John, & Thrisha Cherian. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-9.

-

Wikipedia. (2025, August 26). Rieche formylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Heterocyclic Synthesis with 1-Benzothiophene-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2014, May). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

Sources

The Research Potential of 2-Methyl-1-benzothiophene-3-carbaldehyde: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzothiophene core is a "privileged structure," recognized for its ability to interact with a diverse range of biological targets with high affinity.[1][2] This structural versatility has propelled the development of numerous benzothiophene derivatives with potent therapeutic activities.[3][4][5] This guide focuses on a particularly promising, yet underexplored, member of this family: 2-Methyl-1-benzothiophene-3-carbaldehyde .

With the molecular formula C₁₀H₈OS and a molecular weight of 176.24 g/mol , this pale yellow crystalline powder serves as a versatile synthetic intermediate.[6][7] Its true potential lies in the strategic placement of a reactive carbaldehyde group at the 3-position and a methyl group at the 2-position of the benzothiophene scaffold. These features provide a gateway for the synthesis of a vast library of novel compounds with potential applications in oncology, inflammation, and infectious diseases. This document will provide an in-depth exploration of these potential research applications, complete with theoretical frameworks, synthetic strategies, and detailed experimental protocols to guide researchers in unlocking the therapeutic promise of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthetic and biological research.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈OS | [6][7] |

| Molecular Weight | 176.24 g/mol | [6][7] |

| Appearance | Pale yellow crystalline powder | [6] |

| CAS Number | 30446-99-2 | [6][7] |

| Melting Point | 96 - 98 °C | [8] |

| Storage Conditions | 0-8 °C | [6] |

Anticancer Research Applications: A Scaffold for Novel Therapeutics

The benzothiophene nucleus is a cornerstone in the design of novel anticancer agents, with derivatives exhibiting a range of mechanisms including kinase inhibition and disruption of microtubule dynamics.[1][9][10] this compound is an ideal starting point for the development of new anticancer drug candidates.

Rationale: Targeting Key Oncogenic Pathways

The carbaldehyde functional group is a versatile handle for synthesizing a variety of heterocyclic systems and derivatives that can be tailored to interact with specific oncogenic targets. For instance, condensation reactions with various amines or active methylene compounds can yield Schiff bases, chalcones, or other complex molecules. These new structures can be designed to mimic known pharmacophores of kinase inhibitors or tubulin polymerization inhibitors.

Proposed Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow starting from this compound to generate a library of potential anticancer compounds for screening.

Caption: Synthetic pathways from the core compound to potential anticancer agents.

Experimental Protocols

This protocol is fundamental for determining the cytotoxic effects of newly synthesized compounds on cancer cell lines.[11]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiophene derivatives and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.[11]

-